Sodium 3-methyl-2-oxo(4-~13~C)butanoate
Overview
Description
. It is a sodium salt of 3-methyl-2-oxobutanoic acid and is often utilized in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxo(4-~13~C)butanoate typically involves the isotopic labeling of acetoacetateThe reaction conditions often require controlled environments to ensure the incorporation of the 13C isotope without significant loss or contamination.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as laboratory methods but with enhanced efficiency and yield. The process includes the use of high-purity reagents and advanced techniques to maintain the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methyl-2-oxo(4-~13~C)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Sodium 3-methyl-2-oxo(4-~13~C)butanoate is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used as a tracer to study metabolic pathways and enzyme kinetics.
Biology: Employed in studies of cellular metabolism and biochemical processes.
Medicine: Utilized in diagnostic imaging and metabolic research to understand disease mechanisms.
Industry: Applied in the development of new pharmaceuticals and biochemical products
Mechanism of Action
The mechanism of action of Sodium 3-methyl-2-oxo(4-~13~C)butanoate involves its role as a precursor in metabolic pathways. It is converted into various metabolites that participate in biochemical reactions. The 13C labeling allows researchers to track these metabolites and understand the molecular targets and pathways involved in the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound.
3-Methyl-2-oxobutanoic acid: The parent acid form without the sodium ion.
Sodium acetoacetate: A similar compound used in metabolic studies but without the 13C labeling.
Uniqueness
The uniqueness of Sodium 3-methyl-2-oxo(4-~13~C)butanoate lies in its 13C labeling, which provides a distinct advantage in metabolic studies by allowing precise tracking and analysis of biochemical processes. This isotopic labeling makes it a valuable tool in research applications where detailed metabolic information is required.
Properties
IUPAC Name |
sodium;3-methyl-2-oxo(413C)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-YTBWXGASSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([13CH3])C(=O)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745849 | |
Record name | Sodium 3-methyl-2-oxo(4-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-40-4 | |
Record name | Sodium 3-methyl-2-oxo(4-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202865-40-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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